

# Spectral Data of 2-Bromo-6-methylpyridin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-6-methylpyridin-4-amine

Cat. No.: B1280533

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Bromo-6-methylpyridin-4-amine** is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. Its structural features, including a bromine atom, a methyl group, and an amino group on the pyridine ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the predicted spectral data for **2-Bromo-6-methylpyridin-4-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.

## Predicted Spectral Data

Due to the limited availability of published experimental spectra for **2-Bromo-6-methylpyridin-4-amine**, the following data is predicted based on established spectroscopic principles and analysis of structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ ):

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	~6.5 - 6.7	Singlet (s)	N/A
H-5	~6.3 - 6.5	Singlet (s)	N/A
-NH <sub>2</sub>	~4.5 - 5.5	Broad Singlet (br s)	N/A
-CH <sub>3</sub>	~2.3 - 2.5	Singlet (s)	N/A

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>):

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~148 - 152
C-4	~155 - 158
C-6	~157 - 160
C-3	~108 - 112
C-5	~105 - 109
-CH <sub>3</sub>	~22 - 25

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (Solid State, KBr Pellet):

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium - Strong	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
2980 - 2850	Medium	Aliphatic C-H stretching (-CH <sub>3</sub> )
1620 - 1580	Strong	C=C and C=N stretching (pyridine ring)
1500 - 1400	Medium - Strong	N-H bending
1100 - 1000	Medium	C-Br stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization, EI):

m/z	Predicted Relative Intensity (%)	Assignment
187/189	High	[M] <sup>+</sup> (Molecular ion with <sup>79</sup> Br/ <sup>81</sup> Br isotopes)
172/174	Medium	[M-CH <sub>3</sub> ] <sup>+</sup>
108	Medium	[M-Br] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **2-Bromo-6-methylpyridin-4-amine**.

## NMR Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

#### Materials & Equipment:

- **2-Bromo-6-methylpyridin-4-amine** sample
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 or 500 MHz)

#### Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase and baseline correct the spectra.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,  $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine relative proton ratios.

## FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

- **2-Bromo-6-methylpyridin-4-amine** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet):
  - Place a small amount of KBr powder in an agate mortar.
  - Add a very small amount (1-2% by weight) of the sample.
  - Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
  - Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify and label the characteristic absorption bands.

## Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

- **2-Bromo-6-methylpyridin-4-amine** sample
- Volatile solvent (e.g., dichloromethane, methanol)
- Autosampler vial with cap
- Gas Chromatograph-Mass Spectrometer (GC-MS) system

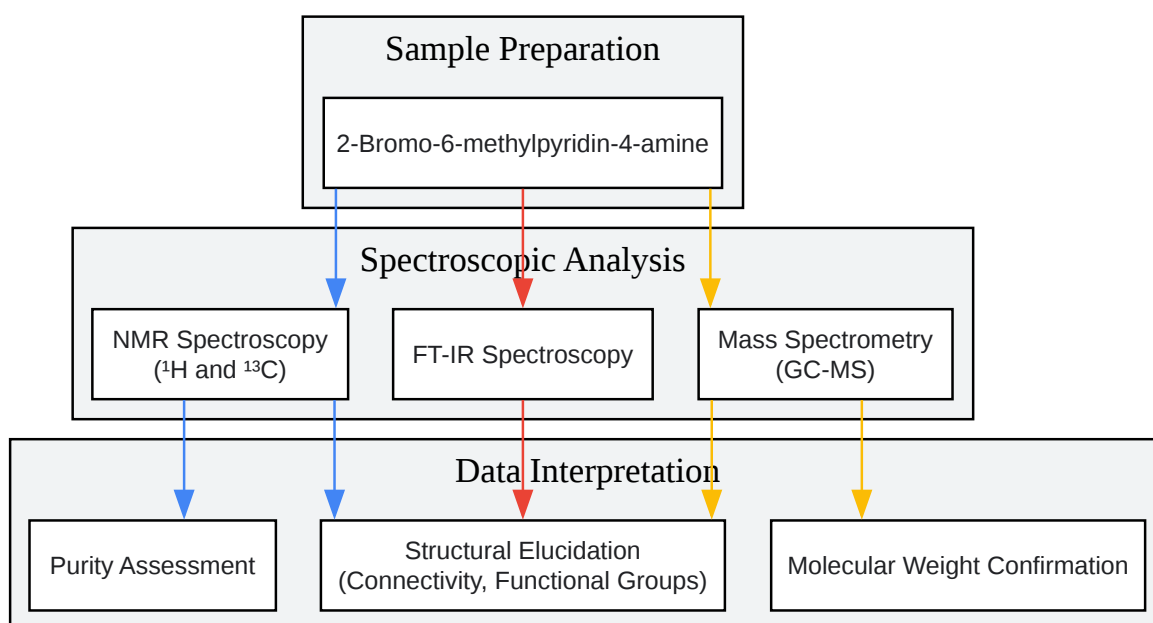
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent.
- GC Method:
  - Set the GC oven temperature program (e.g., start at 50°C, ramp to 280°C).
  - Use helium as the carrier gas at a constant flow rate.
- MS Method:
  - Set the ionization mode to Electron Ionization (EI) at 70 eV.
  - Set the mass scan range (e.g., m/z 40-300).
- Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
- Data Processing:

- Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak and major fragment ions. Note the characteristic isotopic pattern for bromine ( $M^+$  and  $M+2$  peaks in an approximate 1:1 ratio).

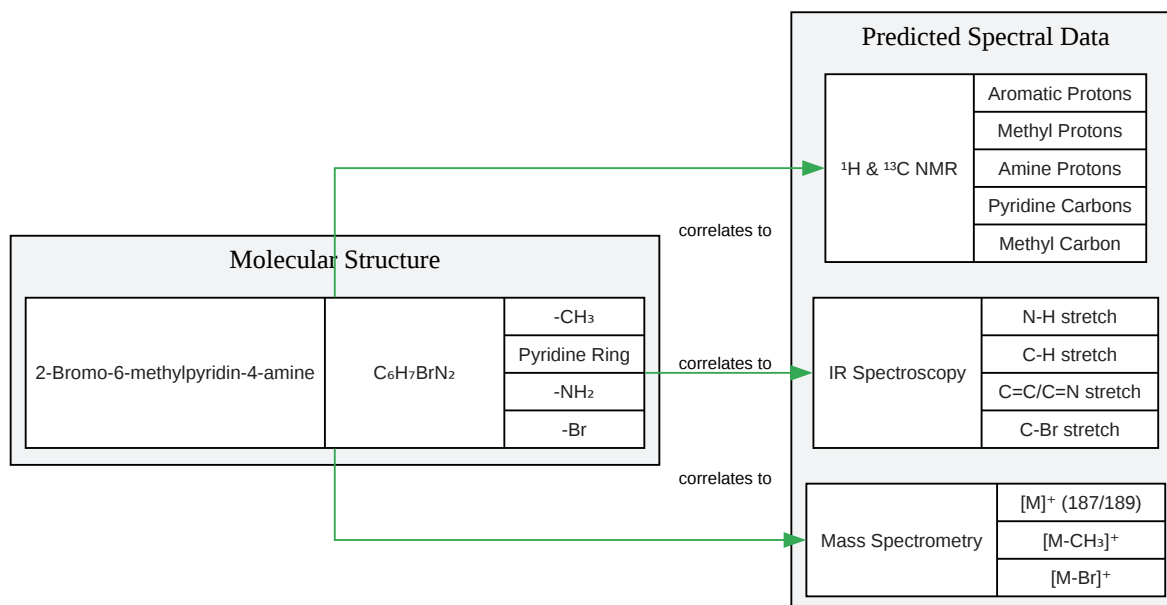
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the predicted data and the molecular structure.



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Caption: Workflow for the spectroscopic analysis of **2-Bromo-6-methylpyridin-4-amine**.



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Caption: Relationship between the molecular structure and predicted spectral data.

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